![molecular formula C8H16ClNO4 B573679 Australine hydrochloride CAS No. 186766-07-4](/img/structure/B573679.png)
Australine hydrochloride
Overview
Description
Australine is a natural product that can be isolated from the plant, Australina speciosa. It is an indole alkaloid and a secondary metabolite of this plant. The chemical structure of australine hydrochloride is similar to that of tryptamine, but it has different pharmacological properties .
Synthesis Analysis
Australine is a naturally polyhydroxylated pyrrolizidine, which was isolated from the seeds of Castanospermum austral, and exhibits potent biological activities such as inhibited glycosidases, as well as anti-virus, and anti-HIV activities. Thus, there is a considerable deal of interest in the synthesis of these classes of compounds .
Molecular Structure Analysis
The formal name of Australine hydrochloride is (1R,2R,3R,7S,7aR)-hexahydro-3-(hydroxymethyl)-1H-pyrrolizine-1,2,7-triol, monohydrochloride. Its molecular formula is C8H15NO4 • HCl and its formula weight is 225.7 .
Physical And Chemical Properties Analysis
Australine hydrochloride has a molecular weight of 225.67000, a density of 1.53g/cm3, a boiling point of 417.4ºC at 760mmHg, and a melting point of 148-149℃ (in acetone). Its molecular formula is C8H16ClNO4 .
Scientific Research Applications
Glycosidase Inhibition
Australine hydrochloride is a potent inhibitor of glycosidases . Glycosidases are enzymes that break down glycosidic bonds in carbohydrates, and their inhibition can have significant implications in the treatment of various diseases, including diabetes and viral infections .
Antiviral Activity
Australine hydrochloride exhibits potent antiviral activity . It has been found to inhibit the processing of viral glycoproteins in influenza virus-infected cells, leading to the accumulation of glycoproteins . This suggests potential applications in the development of antiviral therapies.
Anti-HIV Activity
In addition to its antiviral properties, Australine hydrochloride also shows anti-HIV activities . This could make it a valuable resource in the ongoing research and development of new treatments for HIV/AIDS.
Enzyme Inhibitory Activities
Australine hydrochloride is known to inhibit several enzymes, including glucoamylase, glucosidase I, sucrase, maltase, and A. niger α-glucosidase . This broad spectrum of enzyme inhibitory activities suggests potential applications in various fields of biomedical research.
Selective Enzyme Inhibition
Interestingly, Australine hydrochloride is selective in its enzyme inhibition. It does not significantly inhibit glucosidase II, α- and β-mannosidase, and α- and β-galactosidase up to 500 µM, β-glucosidase, with only 5% inhibition at 66 µM, as well as isomaltase and trehalase . This selectivity could be exploited in the design of targeted therapies.
Potential Applications in Metabolic Research
Given its inhibitory effects on enzymes involved in carbohydrate metabolism, Australine hydrochloride could have potential applications in metabolic research, particularly in the study of diseases like diabetes .
Safety and Hazards
Mechanism of Action
Target of Action
Australine hydrochloride is a pyrrolizidine alkaloid that primarily targets various enzymes. It inhibits glucoamylase and also inhibits glucosidase I, sucrase, maltase, and Aspergillus niger α-glucosidase . These enzymes play crucial roles in carbohydrate metabolism, breaking down complex sugars into simpler forms that can be absorbed by the body .
Mode of Action
Australine hydrochloride interacts with its targets by inhibiting their activity. It selectively inhibits these enzymes over glucosidase II, α- and β-mannosidase, and α- and β-galactosidase up to 500 µM, β-glucosidase, with only 5% inhibition at 66 µM, as well as isomaltase and trehalase . This selective inhibition disrupts the normal function of these enzymes, leading to changes in the metabolic processes they are involved in .
Biochemical Pathways
The inhibition of these enzymes by Australine hydrochloride affects the carbohydrate metabolism pathway. By inhibiting enzymes like glucoamylase and glucosidase I, the breakdown of complex carbohydrates into simpler, absorbable forms is hindered . This can lead to an accumulation of unprocessed carbohydrates and a decrease in the availability of simple sugars for energy production.
Result of Action
The primary result of Australine hydrochloride’s action is the inhibition of specific enzymes involved in carbohydrate metabolism. This leads to a disruption in the normal breakdown of complex carbohydrates, potentially affecting energy production in the body . Additionally, Australine hydrochloride (at 500 µg/ml) inhibits glycoprotein processing of viral glycoproteins in influenza virus-infected MDCK cells and induces the accumulation of glycoproteins .
properties
IUPAC Name |
3-(hydroxymethyl)-2,3,5,6,7,8-hexahydro-1H-pyrrolizine-1,2,7-triol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4.ClH/c10-3-4-7(12)8(13)6-5(11)1-2-9(4)6;/h4-8,10-13H,1-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFORKADSOHYJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(C(C(C2C1O)O)O)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
186766-07-4 | |
Record name | Australine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the reported palladium-catalyzed asymmetric allylic alkylation in the synthesis of Australine hydrochloride?
A1: The research by [] details a novel method for synthesizing (+)-Australine hydrochloride enantioselectively. This is significant because it utilizes a mixture of readily available dl- and meso-divinylethylene carbonate as starting materials. The palladium-catalyzed asymmetric allylic alkylation allows for the selective formation of a single chiral product from this diastereomeric mixture, simplifying the synthesis and increasing its efficiency. This methodology offers a more controlled and efficient approach compared to previous methods, highlighting its potential for the development of new synthetic strategies for similar compounds.
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